Rac-methyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride
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Overview
Description
Rac-methyl (1R,2S,4S)-7-azabicyclo[221]heptane-2-carboxylate hydrochloride is a bicyclic compound with a unique structure that makes it an interesting subject for various scientific studies
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Rac-methyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of rac-methyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Rac-methyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride
- Rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride
- Rac-methyl (1R,2S,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate
Uniqueness
Rac-methyl (1R,2S,4S)-7-azabicyclo[221]heptane-2-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the azabicyclo structure
Properties
Molecular Formula |
C8H14ClNO2 |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
methyl (1S,2R,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-8(10)6-4-5-2-3-7(6)9-5;/h5-7,9H,2-4H2,1H3;1H/t5-,6-,7+;/m1./s1 |
InChI Key |
HCQSWZIAKKGEKA-IXUZKAFRSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]2CC[C@@H]1N2.Cl |
Canonical SMILES |
COC(=O)C1CC2CCC1N2.Cl |
Origin of Product |
United States |
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